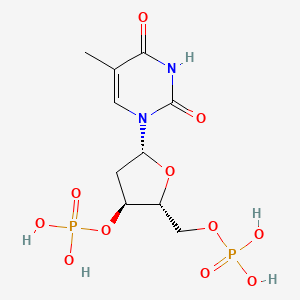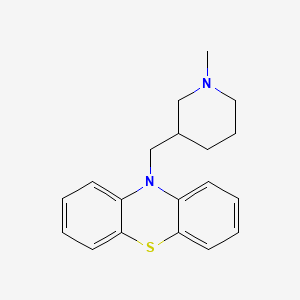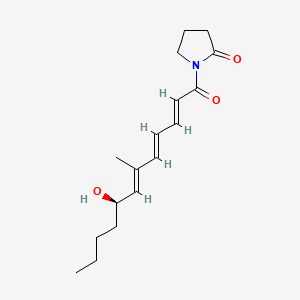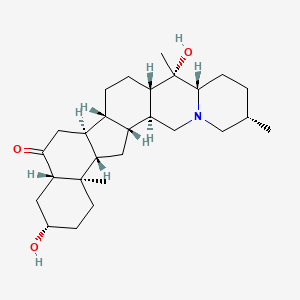
Peiminine
Vue d'ensemble
Description
Peiminine is an alkaloid found in the bulbs of species of the genus Fritillaria . It is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis . It has also demonstrated antitumor activities .
Synthesis Analysis
This compound is the main natural alkaloid compound extracted from the Chinese herb Fritillaria . The accumulation of steroidal alkaloid metabolites mainly occurs prior to the withering stage . The levels of this compound, peimine, hupehenine, korseveramine, korseveridine, hericenone N-oxide, puqiedinone, delafrine, tortifoline, pingbeinone, puqienine B, puqienine E, pingbeimine A, jervine, and ussuriedine were upregulated in the withering and post-withering stages .
Molecular Structure Analysis
The molecular weight of this compound is 429.64 . The molecular formula is C27H43NO3 .
Chemical Reactions Analysis
This compound has been found to suppress proliferation and metastasis and induce cell cycle arrest, apoptosis, and autophagy in osteosarcoma cells . It also reduced the levels of NO, MPO, IL-1β, IL-6, and TNF-α .
Physical And Chemical Properties Analysis
This compound is a powder that should be stored at -20°C . It has a density of 1.18±0.1 g/cm3 (Predicted) .
Applications De Recherche Scientifique
Anticancer Activities
Apoptosis Induction in Hepatocellular Carcinoma
Peiminine has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells through both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent (Xu Chao et al., 2018).
Inhibition of Colorectal Cancer Cell Proliferation
It inhibits the proliferation of colorectal cancer cells by modulating key metabolic pathways and inducing apoptosis and autophagy (Zhi Zheng et al., 2017).
Osteosarcoma Treatment
this compound induces G0/G1-phase arrest, apoptosis, and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway, presenting a potential therapeutic option for osteosarcoma treatment (Lei Yu et al., 2021).
Anti-Inflammatory Properties
Mastitis Treatment
Demonstrated efficacy in treating lipopolysaccharide-induced mastitis by inhibiting inflammatory signaling pathways like AKT/NF-κB, ERK1/2, and p38 (Qian Gong et al., 2018).
Treatment of Atopic Dermatitis
Shown to reduce inflammatory cytokine expression and alleviate symptoms in a DNCB-induced atopic dermatitis model (Jeong-Min Lim et al., 2018).
Neuroprotection in Parkinson’s Disease
Protects dopaminergic neurons from inflammation-induced cell death by inhibiting the ERK1/2 and NF-κB signaling pathways, potentially beneficial in Parkinson’s disease treatment (Guangxin Chen et al., 2018).
Bone Health and Osteoporosis
Regulation of Bone-Fat Balance
this compound has shown potential in regulating osteogenesis and adipogenesis in an ovariectomized rat model, suggesting a role in osteoporosis treatment by activating the Wnt/β-catenin signaling pathway (Han-Gang Gu & Jian Wei, 2023).
- of Osteoclastogenesis:** It suppresses RANKL-induced osteoclastogenesis, influencing key pathways like NF-κB and ERK, which are crucial in osteoporosis management (Mengbo Zhu et al., 2021).
Pharmacokinetics and Cellular Uptake
Cellular Uptake in Lung Cancer Cells
The cellular uptake and pharmacodynamics of this compound in inflammatory model non-small-cell lung cancer epithelial cells (A549) have been studied, providing insights into its mechanism of action in cancer treatment (Zhan-Ke Chen et al., 2022).
Gender-Dependent Pharmacokinetics
Research has shown significant gender-related differences in the pharmacokinetics, tissue distribution, and excretion of this compound in rats (Lihua Chen et al., 2013).
Antioxidant Properties
- Antioxidant Capacity Assessment: The antioxidant capacity of this compound extracts from Fritillaria thunbergii Miq flowers has been evaluated, indicating potential applications in oxidative stress-related conditions (Xiao Ruan et al., 2017).
Mécanisme D'action
Target of Action
Peiminine, a compound isolated from the Chinese herb Fritillaria, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell growth and proliferation . This compound also interacts with other targets such as MAPK1, AKT1, and PPKCB .
Mode of Action
This compound interacts with its targets, leading to a series of cellular changes. It inhibits the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK . This results in the suppression of inflammatory cytokine expression .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the NF-κB pathway , which plays a crucial role in regulating the immune response to infection . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . This compound also influences the MAPK pathways , which are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It reduces the viability of certain cells in a time- and dose-dependent manner . It also suppresses the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . Furthermore, it has been found to ameliorate histological symptoms in certain induced conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can trigger an inflammatory response that this compound helps to mitigate . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other signaling molecules and the overall state of the cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-YUYPDVIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939349 | |
| Record name | 3,20-Dihydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18059-10-4 | |
| Record name | Peiminine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18059-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imperialine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,20-Dihydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18059-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERTICINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUB07U6VTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)


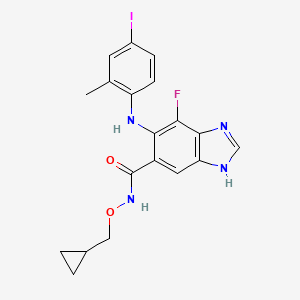
![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)
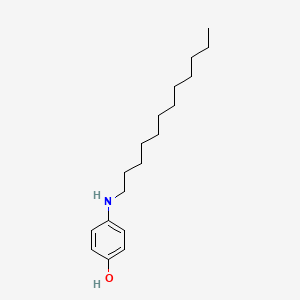
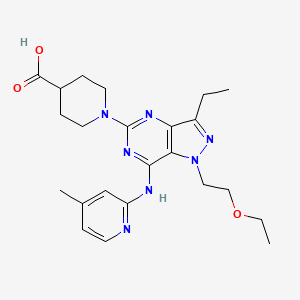

![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
